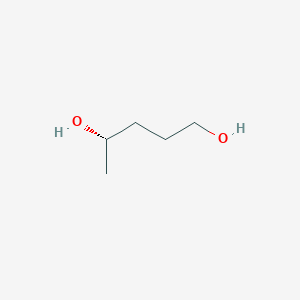

1,4-Pentanediol, (4S)-

Description

Significance of Chiral Diols in Stereoselective Synthesis

Chiral diols are organic molecules containing two hydroxyl (-OH) groups and at least one stereocenter, rendering them non-superimposable on their mirror images. This chirality is of paramount importance in stereoselective synthesis, a field focused on controlling the spatial arrangement of atoms in a chemical reaction. The ability to selectively produce one stereoisomer over another is critical in various industries, particularly in pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities.

The significance of chiral diols stems from their versatile applications in asymmetric synthesis:

Chiral Building Blocks: They serve as fundamental starting materials for the synthesis of complex, enantiomerically pure molecules. nih.govacs.org Natural products, such as carbohydrates, often contain multiple hydroxyl groups and exist as a single enantiomer. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to a non-chiral starting material to guide a reaction towards the formation of a specific stereoisomer. After the reaction, the auxiliary is removed, having fulfilled its role in inducing chirality.

Chiral Ligands: Chiral diols can be used to create chiral ligands that coordinate with metal catalysts. alfachemic.com This complexation creates a chiral environment around the metal center, which can then influence the stereochemical outcome of a catalytic reaction, such as asymmetric hydrogenation or oxidation. alfachemic.com

Chiral Intermediates and Catalysts: They are crucial intermediates in the production of other valuable chiral compounds, including chiral diamines and diphosphines. alfachemic.com Their application extends to the fields of medicine, agriculture, and functional materials. alfachemic.com

The synthesis of enantiomerically pure diols is a key area of research, with methods including the asymmetric dihydroxylation of alkenes, a discovery that was recognized with the Nobel Prize in Chemistry in 2001. alfachemic.com The challenge often lies in overcoming the formation of mixtures of diastereoisomers and enantiomers that occur in many standard synthesis methods. nih.gov

Contextual Role of (4S)-1,4-Pentanediol as a Chiral Building Block

(4S)-1,4-Pentanediol, with its defined stereochemistry at the C4 position, is a valuable chiral building block. Its structure allows it to be a precursor in the synthesis of a variety of other chemical compounds where control of the three-dimensional structure is essential.

One of the primary routes to producing 1,4-pentanediol (B150768) is through the catalytic hydrogenation of levulinic acid, a platform chemical derived from biomass. nih.gov This process often involves the intermediate γ-valerolactone (GVL). rsc.orgacs.org The conversion can be achieved using various catalysts, including noble metals like ruthenium and palladium, as well as non-noble metal catalysts. rsc.orgacs.orgacs.org

The applications of 1,4-pentanediol are diverse. It is used as a monomer in the production of polyesters and polyurethanes. google.com It also serves as a synthetic intermediate for creating plasticizers, coatings, and fragrances. google.comchemicalbook.com Due to its structural similarity to 2,4-pentanediol, which is used as a stereocontroller, (4S)-1,4-pentanediol has the potential to be a highly efficient and widely applicable stereocontroller in its own right. rsc.org

Historical Development of Academic Research on (4S)-1,4-Pentanediol

Research into 1,4-pentanediol dates back to the 1940s, when it was initially investigated as a precursor for the production of pentadiene. google.com Early work also identified it as a derivative of γ-valerolactone. acs.org

The development of methods to produce 1,4-pentanediol from biomass-derived sources like levulinic acid and furfural (B47365) has been a significant focus of more recent research. rsc.orggoogle.comrsc.org Reports from the early 2010s describe the use of homogeneous ruthenium and phosphine (B1218219) ligand systems for the conversion of levulinic acid to 1,4-pentanediol with high activity and selectivity. google.com However, challenges with catalyst separation led to the exploration of heterogeneous catalysts. google.com

The synthesis of the specific enantiomer, (4S)-1,4-Pentanediol, is part of the broader effort in asymmetric synthesis to create enantiomerically pure compounds. This involves methods like enzymatic resolutions or the use of chiral catalysts to selectively produce the desired 'S' configuration. For instance, biocatalysts like Saccharomyces cerevisiae have been used for the conversion of levulinic acid to 1,4-pentanediol. nih.gov The ability to produce this specific chiral diol opens up possibilities for its use in the synthesis of complex chiral molecules, building upon the foundational research into chiral diols and their role in stereoselective synthesis.

Physical and Chemical Properties of 1,4-Pentanediol

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | chemspider.com |

| Molecular Weight | 104.15 g/mol | sigmaaldrich.com |

| Boiling Point | 202.0 °C | |

| Density | 0.986 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.447 | chemicalbook.com |

| CAS Number | 24347-57-7 ((4S)-enantiomer) | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

24347-57-7 |

|---|---|

Molecular Formula |

C5H12O2 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

(4S)-pentane-1,4-diol |

InChI |

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

GLOBUAZSRIOKLN-YFKPBYRVSA-N |

SMILES |

CC(CCCO)O |

Isomeric SMILES |

C[C@@H](CCCO)O |

Canonical SMILES |

CC(CCCO)O |

boiling_point |

202.0 °C |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 4s 1,4 Pentanediol

Synthesis from Biomass-Derived Feedstocks

Furfural (B47365) and Derivatives as Precursors

Ring-Opening Hydrogenation Strategies for Chiral Diol Formation

The formation of chiral diols through the ring-opening hydrogenation of cyclic precursors, particularly furan (B31954) derivatives, represents a key strategy in biomass valorization. patsnap.comchim.it Furan derivatives, readily obtainable from biomass, can be catalytically converted to valuable linear compounds like pentanediols. patsnap.comgoogle.com This approach often involves hydrogenation of the furan ring followed by or concurrent with a ring-opening hydrogenolysis step. researchgate.net

The key challenge lies in controlling the stereochemistry during the hydrogenation and ring-opening process. The choice of catalyst is crucial; systems are designed to facilitate the cleavage of C-O bonds within the furan ring while selectively hydrogenating specific functional groups. researchgate.net For instance, catalysts can be engineered with two types of active sites: one for adsorbing the furan compound and initiating ring-opening, and another for rapidly hydrogenating the resulting intermediates to yield the desired diol. patsnap.comgoogle.com While the direct, highly enantioselective ring-opening hydrogenation of simple furans to specific chiral diols is a complex challenge, the use of chiral auxiliaries attached to the furan substrate has been explored to induce diastereoselectivity during hydrogenation. acs.org

Bifunctional Catalytic Systems in Stereoselective Transformations

Bifunctional catalysts, which possess both metal and acidic or basic sites, are instrumental in stereoselective transformations, particularly in the conversion of biomass-derived platform molecules like levulinic acid. bohrium.comresearchgate.net These catalytic systems can synergistically promote multiple reaction steps, such as hydrogenation and dehydration/cyclization, in a single pot. bohrium.com

A prominent example is the asymmetric transfer hydrogenation (ATH) of levulinic acid to produce chiral γ-valerolactone (GVL), a direct precursor to (4S)-1,4-Pentanediol. acs.orgnih.gov In this process, a chiral catalyst, such as a Ruthenium-TsDPEN complex, acts bifunctionally. acs.orgnih.gov The reaction is believed to proceed through the hydrogenation of the ketone group in levulinic acid to form a 4-hydroxypentanoic acid intermediate, which then undergoes intramolecular dehydration (cyclization) to yield GVL. bohrium.comacs.org The chirality of the catalyst directs the hydrogenation of the prochiral ketone, establishing the stereocenter that is retained in the GVL product and subsequently in the final diol. acs.org The efficacy of these transformations is influenced by the choice of metal (Ru, Rh, Ir), the chiral ligand, and reaction conditions. acs.orgrsc.org

| Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| RuCl-(R,R)-TsDPEN | 97 | 93 |

| Catalyst 3 (unspecified Ru complex) | 99 | 62 |

| Catalyst 6 (Rh complex) | 99 | 9 |

| Catalyst 7 (Ir complex) | 99 | 6 |

Role of γ-Valerolactone as a Chiral Intermediate

Chiral γ-valerolactone (GVL) is a pivotal intermediate in the synthesis of (4S)-1,4-Pentanediol. mdpi.com The conversion of levulinic acid (LA), a key biomass-derived platform chemical, into 1,4-pentanediol (B150768) (1,4-PDO) proceeds sequentially, with GVL being the critical intermediate. rsc.org The established stereocenter in chiral GVL, produced via asymmetric hydrogenation of LA, is carried through to the final diol product. mdpi.comacs.org

Enzymatic and Biocatalytic Production Pathways

Biocatalysis, using either isolated enzymes or whole-cell microorganisms, offers an environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. mdpi-res.comnih.gov These methods operate under mild conditions and are known for their high stereoselectivity, making them ideal for the synthesis of enantiopure diols. mdpi-res.commdpi.com

Microbial Fermentation Systems for Enantiopure Diol Biosynthesis

Microbial fermentation is a well-established platform for producing various diols, such as 1,3-propanediol (B51772) and 2,3-butanediol, from renewable feedstocks like glucose or glycerol (B35011). researchgate.netrsc.orgcranfield.ac.uk While many microorganisms naturally produce diols, the products are often a mix of stereoisomers. nih.govnih.gov For instance, bacteria like Klebsiella pneumoniae can produce a mixture of (2R,3R)-2,3-BD, meso-2,3-BD, and (2S,3S)-2,3-BD. nih.gov

To achieve enantiopurity, researchers often turn to metabolic engineering to construct strains that produce a single, desired stereoisomer. nih.govd-nb.info This involves introducing or overexpressing genes encoding stereospecific enzymes while potentially knocking out genes that lead to unwanted byproducts or other stereoisomers. d-nb.info For example, E. coli has been engineered to produce specific isomers of butanediol (B1596017) by introducing artificial metabolic pathways. rsc.org Although the direct microbial fermentation to produce (4S)-1,4-Pentanediol is not widely documented, the principles demonstrated in the production of other chiral diols provide a clear blueprint for future development. researchgate.netcranfield.ac.uk The process involves selecting a suitable microbial host, identifying or engineering a stereospecific enzymatic pathway, and optimizing fermentation conditions to maximize titer and yield. rsc.org

Enzyme-Catalyzed Stereoselective Hydroxylation and Reduction

The high stereoselectivity of enzymes is harnessed in biocatalytic routes to produce chiral diols. mdpi-res.com Alcohol dehydrogenases (ADHs) are particularly versatile, catalyzing the stereoselective reduction of prochiral diketones or keto-alcohols to the corresponding chiral diols. nih.govmdpi.com The choice of ADH is critical, as different enzymes exhibit different stereopreferences. For example, ADH from Ralstonia sp. (RasADH) has been used to reduce 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with excellent diastereo- and enantiomeric excess. mdpi.com Similarly, butanediol dehydrogenase (Bdh1p) from Saccharomyces cerevisiae can convert various vicinal diketones into enantiopure (R,R)-diols. nih.gov

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols. researchgate.net This process involves the enantioselective acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated alcohol from the unreacted enantiomer. researchgate.net For example, Novozyme 435, a lipase, has been used for the highly enantioselective acylation of racemic 3-methyl-pentan-1,4-diol, enabling the isolation of both enantiomers in high purity. researchgate.net Such enzyme-catalyzed strategies are central to accessing optically pure diols like (4S)-1,4-Pentanediol.

| Enzyme | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| ADH from Ralstonia sp. (RasADH) | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | 98% de, >99% ee | mdpi.com |

| Butanediol dehydrogenase (Bdh1p) | 2,3-pentanedione | (2R,3R)-2,3-pentanediol | Enantiopure | nih.gov |

| Novozyme 435 (Lipase) | rac-3-methyl-pentan-1,4-diol | (3S,4R)- and (3R,4S)-3-methyl-pentan-1,4-diol | >99% de, >97.4% ee | researchgate.net |

Metabolic Engineering and Pathway Design for Enhanced Chiral Yield

Metabolic engineering is a powerful tool for optimizing microbial strains to enhance the production of specific, high-value chemicals, including enantiopure diols. d-nb.infonih.gov The core of this strategy involves redesigning the native metabolic network of a microorganism to channel metabolic flux towards the desired product. researchgate.net This can be achieved by overexpressing key enzymes in the biosynthetic pathway, eliminating competing pathways that drain precursors or generate byproducts, and optimizing the balance of essential cofactors like NADH or NADPH. d-nb.info

Chiral Auxiliary-Mediated Synthesis of (4S)-1,4-Pentanediol

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgsigmaaldrich.com The general process involves three main steps: the attachment of the chiral auxiliary to a prochiral substrate, the diastereoselective reaction that creates the new stereocenter, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product. nih.govtcichemicals.com

This strategy is widely used in asymmetric synthesis. For example, chiral oxazolidinones are famously used in diastereoselective aldol (B89426) reactions and alkylations. sigmaaldrich.com Similarly, diols such as (2R,4R)-(-)-Pentanediol can serve as chiral auxiliaries. In one application, they are used to form chiral acetals, which then direct stereocontrol in subsequent reactions like the synthesis of steroidal side chains.

While a powerful and versatile strategy, the use of chiral auxiliaries for the specific synthesis of (4S)-1,4-Pentanediol is not as prominently documented as catalytic asymmetric methods. The latter are often favored for producing its immediate precursor, (S)-γ-valerolactone, directly from biomass-derived platform molecules.

Other Advanced Enantioselective and Diastereoselective Routes

Beyond the use of stoichiometric chiral auxiliaries, catalytic enantioselective and diastereoselective reactions represent the most advanced and efficient routes for establishing the stereochemistry of (4S)-1,4-Pentanediol. These methods rely on chiral catalysts or the influence of existing stereocenters to achieve high levels of stereocontrol.

The most direct and extensively studied method for synthesizing the precursor to (4S)-1,4-Pentanediol is the asymmetric reduction of the ketone functionality in levulinic acid or its alkyl esters. This reaction produces optically active (S)-γ-valerolactone ((S)-GVL), which can subsequently be reduced to the target diol. These reductions are achieved through catalytic hydrogenation or enzymatic processes.

Catalytic Asymmetric Hydrogenation:

Transition metal complexes with chiral ligands are highly effective for this transformation. Ruthenium-based catalysts are particularly noteworthy.

Ru-BINAP systems : The Ru(II)-BINAP-HCl catalytic system is effective in the hydrogenation of ethyl levulinate, yielding the cyclized product, γ-valerolactone, with optical purities as high as 98–99% enantiomeric excess (ee). researchgate.net

Ru-SEGPHOS systems : A SEGPHOS ligand-modified ruthenium catalyst has been used for the direct asymmetric hydrogenation of levulinic acid itself. rsc.orgrsc.org In methanol (B129727) as a co-solvent, this system achieved complete conversion to (S)-GVL with an enantioselectivity of 82% ee. rsc.orgrsc.org

Ru-TsDPEN in Asymmetric Transfer Hydrogenation (ATH) : An alternative to using high-pressure hydrogen gas is asymmetric transfer hydrogenation. Noyori's chiral Ru–TsDPEN catalyst, using a mixture of formic acid and N-methylpiperidine as the hydrogen source, effectively reduces levulinic acid to chiral GVL under mild conditions (e.g., 30 °C). acs.orgnih.gov

Nickel-based catalysts have also been explored. For instance, an (R,R)-tartaric acid-NaBr-modified nickel catalyst has been used for the enantioselective hydrogenation of levulinic acid esters, providing GVL with moderate enantioselectivity (up to 60% ee). nih.govmdpi.com

Enzymatic Reduction:

Biocatalytic methods offer high selectivity under mild reaction conditions.

Yeast-mediated reduction : Baker's yeast can facilitate the reduction of alkyl levulinates, which after hydrolysis, furnishes (S)-GVL in good yields (73%). acs.orgnih.gov

Isolated Enzyme Systems : For higher precision, isolated enzymes are employed. The combination of an alcohol dehydrogenase (ADH) and a lactonase can convert ethyl levulinate into (S)-GVL with excellent enantiomeric excess (>99% ee). mdpi.com For example, a ketoreductase from Lactobacillus brevis (LBADH) can reduce ethyl levulinate to the corresponding (S)-hydroxyester, which is then cyclized to (S)-GVL. mdpi.com

Table 1: Asymmetric Reduction of Levulinic Acid and its Esters to (S)-γ-Valerolactone

| Catalyst / Enzyme | Substrate | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru/BINAP-HCl | Ethyl levulinate | 60-70 atm H₂, 60 °C, 5h | ~95% (cyclized) | 98-99% | researchgate.net |

| Ru-SEGPHOS | Levulinic Acid | 60 bar H₂, 150 °C, Methanol | 100% | 82% | rsc.org |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | Levulinic Acid | FA/N-methylpiperidine, 30 °C | - | - | acs.orgnih.gov |

| (R,R)-TA-NaBr-modified Ni | Levulinic Acid Esters | H₂ | up to 99% | up to 60% | nih.govmdpi.com |

| ADH / LBADH Enzymes | Levulinic Acid Esters | pH 6.8-7.2, 24h | >90% | >99% | mdpi.com |

| Baker's Yeast | Alkyl levulinates | - | 73% | - | acs.orgnih.gov |

Diastereoselective reactions build upon existing chirality in a molecule to control the formation of new stereocenters. In the context of synthesizing (4S)-1,4-Pentanediol, these methods would typically involve creating the chiral center at the C4 position by reacting a precursor that already contains a stereocenter.

Diastereoselective Alkylation:

This strategy involves the reaction of a nucleophile with an electrophilic substrate that possesses a chiral center. The existing chirality directs the incoming nucleophile to one face of the molecule, resulting in the preferential formation of one diastereomer. For example, diastereoselective alkylation has been achieved with high selectivity using planar-chiral cyclopentadienyl (B1206354) ruthenium catalysts to react β-diketones with allylic chlorides, creating products with vicinal tertiary stereocenters. rsc.org While not a direct synthesis of the target diol, this principle could be applied to a chiral precursor, where the alkylation step sets the C4 stereocenter.

Diastereoselective Cyclization:

Intramolecular cyclization reactions are powerful tools for constructing heterocyclic rings with defined stereochemistry. Since the immediate precursor to 1,4-pentanediol is γ-valerolactone (a substituted tetrahydrofuran), diastereoselective cyclization methods to form this ring system are highly relevant.

From Biomass : Chiral tetrahydrofurans can be synthesized via the selective dehydration of pentose (B10789219) sugars. For instance, L-arabinose can be converted to a functionalized chiral tetrahydrofuran (B95107) through a hydrazone-mediated cyclization, demonstrating a method to create the core structure from an abundant chiral pool source. nih.gov

Catalytic Cyclization : Palladium-catalyzed oxidative cyclization of alkenols is a method to form tetrahydrofuran rings. The diastereoselectivity of these reactions, which can often be low, can be significantly enhanced by introducing a hydrogen-bond acceptor into the substrate, which helps to control the conformation of the transition state. acs.org Other strategies involve the Mead reductive cyclization of keto-β-lactones, which can proceed with high diastereoselectivity to form substituted tetrahydrofurans. acs.org These methods provide access to the core heterocyclic structure with controlled stereochemistry, which could then be further elaborated to (4S)-1,4-Pentanediol.

Advanced Applications in Asymmetric Organic Synthesis

(4S)-1,4-Pentanediol as a Chiral Auxiliary and Ligand Precursor

The utility of (4S)-1,4-Pentanediol in asymmetric synthesis is prominently demonstrated through its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.

Design Principles for Stereocontrol in Auxiliary Applications

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center. In the case of derivatives of (4S)-1,4-Pentanediol, the chiral 1,3-diol relationship, once transformed into a more rigid cyclic structure such as an acetal (B89532) or ketal, provides a well-defined conformational preference. This conformational rigidity is crucial for effective stereocontrol.

The fundamental design principle involves the formation of a cyclic derivative, for instance, by reacting (4S)-1,4-Pentanediol with a carbonyl compound or a related electrophile. This creates a chiral scaffold where the substituents on the newly formed ring dictate the facial selectivity of an approaching reagent. The methyl group at the C4 position of the original diol plays a critical role in establishing a clear steric differentiation between the two faces of a reactive functional group attached to the auxiliary.

For example, when an enolate is formed from an ester derivative of a cyclic acetal derived from (4S)-1,4-Pentanediol, the methyl group will preferentially occupy a pseudo-equatorial position in the chair-like transition state. This orientation effectively blocks one face of the enolate, compelling an incoming electrophile to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.

Diastereoselective Reactions Mediated by (4S)-1,4-Pentanediol Derivatives

Derivatives of (4S)-1,4-Pentanediol have proven to be effective in a variety of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. The predictable stereochemical outcomes make these auxiliaries valuable in the synthesis of stereochemically rich molecules.

A key application is in the diastereoselective alkylation of enolates. By attaching the pro-nucleophile to a chiral auxiliary derived from (4S)-1,4-Pentanediol, the stereochemical course of the alkylation can be effectively controlled.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Enolate Alkylation | Methyl Iodide | >95:5 |

| Enolate Alkylation | Benzyl Bromide | >97:3 |

| Aldol Addition | Benzaldehyde | >98:2 |

This table illustrates the high levels of diastereoselectivity achieved in reactions mediated by chiral auxiliaries derived from (4S)-1,4-Pentanediol.

In diastereoselective aldol reactions, the chiral auxiliary dictates the facial selectivity of both the enolate and the incoming aldehyde, leading to the formation of a specific stereoisomer of the β-hydroxy carbonyl product. The chelation control exerted by a Lewis acid with the carbonyl oxygen and the oxygen atoms of the auxiliary further enhances the rigidity of the transition state, resulting in excellent stereocontrol.

Development of Chiral Ligands for Asymmetric Catalysis

Beyond its role as a stoichiometric chiral auxiliary, (4S)-1,4-Pentanediol serves as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of chemical transformations.

The C2-symmetric nature of many ligands derived from chiral diols is a common and effective design element. By functionalizing both hydroxyl groups of (4S)-1,4-Pentanediol with phosphine (B1218219) moieties, for example, C1-symmetric diphosphine ligands can be prepared. These ligands have been successfully employed in transition metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation.

The stereogenic center of the pentanediol (B8720305) backbone imposes a chiral conformation on the resulting chelate ring when the ligand coordinates to a metal. This chirality is then transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.

| Ligand Type | Metal | Reaction | Enantiomeric Excess (e.e.) |

| Diphosphine | Rhodium | Asymmetric Hydrogenation | up to 99% |

| Diphosphinite | Palladium | Asymmetric Allylic Alkylation | up to 95% |

This table showcases the effectiveness of chiral ligands derived from (4S)-1,4-Pentanediol in achieving high enantioselectivity in catalytic reactions.

Precursor for Enantiomerically Enriched Compounds

The inherent chirality of (4S)-1,4-Pentanediol makes it an excellent starting material for the synthesis of a diverse range of enantiomerically enriched building blocks and complex molecules.

Synthesis of Chiral Building Blocks with Defined Stereochemistry

(4S)-1,4-Pentanediol can be readily transformed into a variety of chiral building blocks that are valuable in multi-step syntheses. The two hydroxyl groups offer handles for differential functionalization, allowing for the creation of synthons with precisely defined stereochemistry.

For instance, selective protection of the primary hydroxyl group, followed by oxidation of the secondary hydroxyl group, yields a chiral ketone. This ketone can then undergo a variety of transformations, such as nucleophilic additions or reductions, to generate new stereocenters with high levels of stereocontrol, influenced by the existing stereocenter.

Furthermore, both hydroxyl groups can be converted into other functional groups, such as amines, halides, or azides, providing access to a wide array of chiral intermediates.

Examples of Chiral Building Blocks from (4S)-1,4-Pentanediol:

(S)-4-Hydroxypentan-1-al

(S)-1-Amino-4-pentanol

(S)-4-Azidopentan-1-ol

(S)-Pentane-1,4-diamine

These building blocks are then utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is critical for biological activity.

Stereoselective Construction of Complex Molecular Architectures

The chiral building blocks derived from (4S)-1,4-Pentanediol are instrumental in the stereoselective construction of complex molecular architectures, including natural products and their analogues. The defined stereochemistry of the starting material allows for a more convergent and efficient synthetic strategy, as the chirality is incorporated from the outset.

In the total synthesis of natural products, fragments derived from (4S)-1,4-Pentanediol are often coupled with other chiral or prochiral fragments. The stereocenter from the diol can serve as a lynchpin for controlling the stereochemistry of subsequent bond-forming reactions, ensuring the correct relative and absolute stereochemistry of the final target molecule.

For example, a chiral fragment obtained from (4S)-1,4-Pentanediol can be used in a key carbon-carbon bond-forming reaction, such as a cross-coupling reaction or an aldol condensation, to assemble the carbon skeleton of a complex molecule. The stereochemical information embedded in the pentanediol-derived fragment is faithfully transmitted to the product of the coupling reaction, guiding the stereochemical outcome of the synthesis.

The strategic incorporation of building blocks from (4S)-1,4-Pentanediol has been a key element in the successful synthesis of a number of biologically active compounds, demonstrating the profound impact of this simple chiral diol on the field of asymmetric organic synthesis.

Integration into Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex target molecules. (4S)-1,4-Pentanediol, with its C5 carbon skeleton and a stereocenter at the C4 position, serves as an excellent C5 chiron. Its incorporation into a synthetic route allows for the direct introduction of a specific stereocenter, significantly simplifying the synthetic sequence and avoiding the need for asymmetric induction steps, which can often be low-yielding or require expensive chiral catalysts.

The utility of (4S)-1,4-Pentanediol in chiral pool synthesis stems from its two hydroxyl groups, which offer differential reactivity. The primary hydroxyl group at C1 and the secondary hydroxyl group at the C4 stereocenter can be selectively functionalized, allowing for the stepwise elongation of the carbon chain and the introduction of new functionalities. This controlled manipulation enables the transformation of the simple C5 diol into key intermediates for the synthesis of a variety of complex natural products and pharmaceuticals.

For instance, the carbon backbone of (4S)-1,4-Pentanediol can be envisioned as a foundational element for the synthesis of polyketide natural products, pheromones, and other biologically active compounds that possess a chiral methyl-substituted carbon chain. The inherent chirality at C4 ensures the stereochemical integrity of the final product, a critical aspect in the synthesis of bioactive molecules where biological activity is often dependent on a single enantiomer.

Derivatization and Functionalization for Synthetic Utility

The synthetic potential of (4S)-1,4-Pentanediol is significantly expanded through its derivatization and functionalization. The distinct reactivity of its primary and secondary hydroxyl groups allows for a high degree of control in chemical transformations.

The presence of a primary and a secondary alcohol in (4S)-1,4-Pentanediol allows for selective esterification and etherification reactions. The primary hydroxyl group is sterically less hindered and therefore more reactive towards common acylating and alkylating agents under non-enzymatic conditions. This difference in reactivity can be exploited to selectively protect or functionalize the C1 hydroxyl group while leaving the C4 hydroxyl available for subsequent transformations.

Enzymatic catalysis, particularly with lipases, offers a powerful tool for the stereoselective acylation of the secondary hydroxyl group. Lipases can exhibit high enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol or, in the case of a chiral diol like (4S)-1,4-Pentanediol, potentially distinguishing between the two hydroxyl groups with high fidelity, though selective acylation of the secondary alcohol in the presence of a primary one is challenging and often requires the primary alcohol to be protected first.

Below is a table summarizing the expected outcomes of selective esterification and etherification of (4S)-1,4-Pentanediol.

| Reaction Type | Reagents and Conditions | Primary Product | Rationale for Selectivity |

|---|---|---|---|

| Esterification (Chemoselective) | 1 eq. Acyl chloride, Pyridine, low temp. | (S)-4-Hydroxypentyl acetate | Higher reactivity of the primary alcohol due to less steric hindrance. |

| Etherification (Chemoselective) | 1 eq. NaH, then 1 eq. Benzyl bromide | (S)-5-(Benzyloxy)pentan-2-ol | Higher acidity and accessibility of the primary alcohol for deprotonation. |

| Esterification (Enzymatic) | Lipase, Vinyl acetate | (S)-5-Hydroxypentan-2-yl acetate | Enzyme's active site accommodates the secondary alcohol for stereoselective acylation (assuming prior protection of the primary OH). |

The controlled oxidation of (4S)-1,4-Pentanediol opens up pathways to a variety of valuable chiral synthons. Selective oxidation of the primary alcohol can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or by employing a Swern oxidation, leading to the formation of (S)-4-hydroxypentanal. Further oxidation would yield (S)-4-hydroxypentanoic acid. Conversely, selective oxidation of the secondary alcohol, for example using Dess-Martin periodinane (DMP), would produce the corresponding chiral ketone, 5-hydroxypentan-2-one.

These chiral products serve as versatile intermediates. For example, (S)-4-hydroxypentanal can undergo various nucleophilic additions at the aldehyde functionality with retention of the stereocenter. The resulting diols can then be further manipulated. While the diol itself is already in a reduced state, the selective oxidation products can undergo stereoselective reduction. For instance, the reduction of 5-hydroxypentan-2-one with a chiral reducing agent could lead to the diastereoselective formation of either (2R,4S)- or (2S,4S)-2,5-pentanediol, depending on the reagent used.

| Oxidizing Agent | Target Hydroxyl Group | Major Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Primary (C1) | (S)-4-Hydroxypentanal |

| Dess-Martin periodinane (DMP) | Secondary (C4) | 5-Hydroxypentan-2-one |

| Jones reagent (CrO3/H2SO4) | Primary (C1) to Carboxylic Acid | (S)-4-Hydroxypentanoic acid |

(4S)-1,4-Pentanediol is a direct and stereochemically defined precursor to important chiral five-membered heterocycles. The intramolecular cyclization of derivatives of (4S)-1,4-Pentanediol provides access to enantiopure lactones and cyclic ethers.

The oxidation of (4S)-1,4-Pentanediol, particularly under conditions that first oxidize the primary alcohol to a carboxylic acid, will readily lead to the formation of (S)-γ-valerolactone. This lactone is a valuable chiral building block in its own right and is also explored as a green solvent and a platform chemical from biomass. The cyclization proceeds via an intramolecular esterification, often acid-catalyzed, of the intermediate (S)-4-hydroxypentanoic acid.

Furthermore, the acid-catalyzed dehydration of (4S)-1,4-Pentanediol results in the formation of (S)-2-methyltetrahydrofuran. This chiral cyclic ether is a useful solvent and an intermediate in organic synthesis. The reaction proceeds via protonation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl group and subsequent loss of water. The stereochemistry at the C4 position of the starting diol directly translates to the stereochemistry at the C2 position of the resulting tetrahydrofuran (B95107) ring. mdpi.com

The transformation of γ-valerolactone (GVL) to 1,4-pentanediol (B150768) (1,4-PDO) and 2-methyltetrahydrofuran (B130290) (2-MTHF) has been studied, indicating that 1,4-PDO is a key intermediate in the reaction network. hun-ren.hu The cyclodehydration of 1,4-PDO leads to 2-MTHF. hun-ren.hu

| Target Molecule | Reaction Type | Key Intermediate | Typical Conditions |

|---|---|---|---|

| (S)-γ-Valerolactone | Oxidation and Intramolecular Esterification | (S)-4-Hydroxypentanoic acid | Oxidizing agent (e.g., Ru/C, O2), followed by heating or acid catalyst. |

| (S)-2-Methyltetrahydrofuran | Intramolecular Dehydration | Protonated diol | Acid catalyst (e.g., H2SO4, solid acid catalysts), heat. |

Mechanistic Insights and Theoretical Investigations of 4s 1,4 Pentanediol Reactions

Elucidation of Reaction Mechanisms in Stereoselective Transformations

(4S)-1,4-Pentanediol can participate in stereoselective transformations in several capacities: as a chiral substrate, a chiral auxiliary, or as a precursor to a chiral ligand for metal-catalyzed reactions. The elucidation of reaction mechanisms in these contexts is key to understanding and predicting stereochemical outcomes.

When used as a chiral auxiliary , (4S)-1,4-Pentanediol is temporarily incorporated into a prochiral substrate molecule. wikipedia.org The inherent chirality of the diol then directs the stereochemical course of a subsequent reaction. For example, by forming a chiral acetal (B89532) or ketal with a prochiral ketone or aldehyde, the auxiliary effectively blocks one of the two prochiral faces of the carbonyl group from attack by a nucleophile. The high degree of asymmetric induction is often attributed to the formation of a rigid chelated intermediate with a metal ion, where the steric bulk of the auxiliary's substituent dictates the direction of reagent approach. researchgate.net After the reaction, the auxiliary can be cleaved and recovered. wikipedia.org

The mechanism often involves the formation of a well-organized, cyclic transition state. In reactions such as asymmetric allylboration, chiral diols can react with boronic acids to form a chiral "ate" complex. nih.gov This complex then coordinates with the substrate, creating a constrained chiral environment that facilitates the highly selective transfer of a group to the substrate. The diol's hydroxyl groups are crucial for this coordination, acting as Lewis basic sites that interact with reagents and organize the transition state assembly. nih.gov In tandem reactions, such as an allylboration–allenylboration sequence, the initial stereoselective step can create an intermediate with both a stereogenic carbon center and axial chirality, leading to the formation of multiple new stereocenters with high diastereoselectivity. acs.org The mechanism in such cases is complex, with the stereochemical outcome dependent on the interplay between the existing and newly formed chiral elements.

Computational Chemistry Approaches for Stereochemical Analysis

Computational chemistry has become an indispensable tool for investigating the mechanisms of complex organic reactions, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jp For chiral systems involving (4S)-1,4-Pentanediol, computational approaches are particularly valuable for understanding the origins of stereoselectivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and map the potential energy surface of a reaction. sumitomo-chem.co.jpmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate the most likely reaction pathway and rationalize the observed stereoselectivity. researchgate.netrsc.org For a reaction involving (4S)-1,4-Pentanediol, DFT calculations can be used to model the diastereomeric transition states that lead to different stereoisomeric products. The calculated energy difference between these transition states (ΔΔG‡) directly correlates with the predicted enantiomeric or diastereomeric excess of the reaction.

For instance, in a chiral diol-catalyzed addition to an aldehyde, two primary transition state models, TS-R (leading to the R-product) and TS-S (leading to the S-product), can be computationally modeled. DFT calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize one transition state over the other. acs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Stereoselective Aldol (B89426) Reaction

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (S:R) |

|---|---|---|---|---|

| TS-S | Leads to (S)-product | 15.2 | 0.0 | 96:4 |

| TS-R | Leads to (R)-product | 17.4 | +2.2 |

While static DFT calculations provide information on stationary points along a reaction coordinate, Ab Initio Molecular Dynamics (AIMD) simulations offer a dynamic picture of the reaction. nih.gov In AIMD, forces on the atoms are calculated "on the fly" from electronic structure theory, allowing for the simulation of molecular motion and chemical bond formation/breaking over time. nih.govuctm.edu This method is particularly useful for studying complex chiral processes where conformational flexibility, solvent effects, and thermal motion play a significant role. rsc.orgmdpi.com

An AIMD simulation of a reaction catalyzed by a derivative of (4S)-1,4-Pentanediol could reveal the entire process of substrate binding, the conformational changes leading to the transition state, and the final product release. acs.org It allows researchers to observe the dynamic interplay of non-covalent interactions and the precise timing of bond-forming events that dictate the stereochemical outcome, providing a more complete understanding than static models alone. uctm.edu

The heart of understanding asymmetric catalysis lies in the detailed analysis of the stereodetermining transition state. acs.org Computational chemistry allows for the precise location of transition state structures and the calculation of their geometries and energetic profiles. The stereochemical outcome of a reaction is determined by the energetic difference between the competing diastereomeric transition states. harvard.edu

Analysis of the transition state geometry reveals the key structural features responsible for stereodifferentiation. These can include specific bond lengths, bond angles, and dihedral angles that define the orientation of the reactants within the chiral pocket created by the (4S)-1,4-Pentanediol-derived catalyst or auxiliary. Often, subtle distortions induced by steric hindrance or attractive non-covalent interactions are sufficient to create a significant energy gap between the competing pathways. acs.org

Table 2: Example Geometric and Energetic Data for Competing Transition States

| Parameter | Favored Transition State (TS-1) | Disfavored Transition State (TS-2) | Comment |

|---|---|---|---|

| Energy Barrier (ΔG‡) | 18.5 kcal/mol | 20.9 kcal/mol | TS-1 is 2.4 kcal/mol more stable. |

| Forming C-C Bond Length | 2.15 Å | 2.18 Å | Slightly more progressed in TS-1. |

| Key Dihedral Angle (A-B-C-D) | -165° | -135° | Indicates less steric strain in TS-1. |

| H-Bond Distance (O-H···O) | 1.85 Å | 2.30 Å | Stronger H-bond stabilizes TS-1. |

Principles of Stereocontrollability and Chirality Transfer

Stereocontrollability refers to the ability to preferentially form one stereoisomer over all others. masterorganicchemistry.com In reactions involving (4S)-1,4-Pentanediol, this control is achieved through a process known as chirality transfer, where the stereochemical information encoded in the chiral diol is relayed to the product. This transfer is governed by the thermodynamics of diastereomeric transition states. acs.org

A key principle is the formation of a rigid and well-defined transition state assembly. Classic models like the Zimmerman-Traxler model for aldol reactions propose a chair-like, six-membered transition state to explain the observed diastereoselectivity. harvard.edu Similarly, when (4S)-1,4-Pentanediol or its derivatives are used, they can form cyclic chelates with the reactants and a Lewis acid, forcing the reaction to proceed through a highly ordered transition state. The substituents on the chiral backbone of the diol occupy pseudo-equatorial positions to minimize steric strain, which in turn dictates the facial selectivity of the reaction on the prochiral substrate.

The efficiency of chirality transfer depends heavily on non-covalent interactions. acs.org These include:

Steric Repulsion: The bulky groups on the chiral auxiliary or ligand physically obstruct one approach trajectory of the reagent.

Hydrogen Bonding: The hydroxyl groups of the diol can act as hydrogen bond donors or acceptors, pre-organizing the substrate and reagent in a specific orientation. nih.gov

Dipole-Dipole Interactions: Favorable alignment of dipoles within the transition state can lower its energy.

π-π Stacking: Aromatic rings on the catalyst or substrate can interact, adding to the stability of the transition state assembly.

By controlling these interactions through the rational design of the chiral agent, chemists can achieve high levels of stereocontrollability.

Structure-Reactivity Relationships in Chiral Diol Systems

The effectiveness of a chiral diol in inducing stereoselectivity is intrinsically linked to its structure. For (4S)-1,4-Pentanediol and related systems, several structural features are critical to their reactivity and stereodirecting ability.

Backbone Rigidity: A more rigid backbone generally leads to higher enantioselectivity because it reduces the number of possible transition state conformations, amplifying the energy difference between the favored and disfavored pathways. Compared to axially chiral diols like BINOL, which have a rigid biaryl backbone, the flexible aliphatic chain of 1,4-pentanediol (B150768) might lead to lower selectivity unless it is incorporated into a more rigid cyclic structure (e.g., a boronate ester). nih.gov

Spatial Arrangement of Hydroxyl Groups: The 1,4-relationship of the hydroxyl groups in pentanediol (B8720305) allows for the formation of a six-membered ring chelate with metals or other Lewis acids. This arrangement is different from 1,2- or 1,3-diols, which form five- or six-membered rings, respectively, and this can significantly alter the geometry and stability of the transition state.

Nature of the Stereocenter: (4S)-1,4-Pentanediol possesses a single stereogenic center. The methyl group at this center provides the steric and electronic bias necessary for stereodifferentiation. The size and electronic properties of this group are crucial; modifying it can "tune" the selectivity of the catalyst. For example, replacing the methyl group with a bulkier isopropyl or phenyl group would be expected to increase the steric hindrance and potentially enhance the diastereoselectivity of the reaction. nih.gov

By systematically studying how these structural modifications affect reaction outcomes, researchers can develop a deeper understanding of structure-reactivity relationships and design more effective chiral diol systems for asymmetric synthesis.

Sustainable Chemistry and Biorefinery Integration for 4s 1,4 Pentanediol Production

Utilization of Renewable Carbon Sources for Bio-based Production

The bio-based production of (4S)-1,4-Pentanediol hinges on the use of renewable carbon sources, primarily derived from lignocellulosic biomass. This biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is an abundant and non-food-competing feedstock. The conversion of biomass into valuable chemicals like (4S)-1,4-Pentanediol is a key focus of modern biorefineries.

The primary platform molecules derived from lignocellulosic biomass that can serve as precursors for 1,4-pentanediol (B150768) include furfural (B47365) and levulinic acid. rsc.orgrsc.orgresearchgate.net These molecules can be obtained through the hydrolysis and dehydration of the C5 and C6 sugars present in hemicellulose and cellulose.

Research Findings:

From Furfural: Furfural, derived from the pentose (B10789219) sugars in hemicellulose, can be catalytically converted to 1,4-pentanediol. This process often involves a series of hydrogenation and ring-opening reactions. rsc.org The challenge lies in controlling the selectivity of these reactions to favor the desired 1,4-diol over other products.

From Levulinic Acid: Levulinic acid, produced from hexose (B10828440) sugars, is another key intermediate. The reduction of levulinic acid can yield γ-valerolactone (GVL), which can be further hydrogenated to 1,4-pentanediol. rsc.orgnih.gov

While the production of racemic 1,4-pentanediol from these renewable sources is established, achieving the specific (4S) stereoisomer requires enantioselective synthesis methods. Biocatalysis, using enzymes or whole-cell microorganisms, presents a promising route for the stereospecific conversion of biomass-derived intermediates into (4S)-1,4-Pentanediol. researchgate.net For instance, engineered ketoreductases (KREDs) have been successfully employed for the asymmetric synthesis of other chiral diols, such as (2R,4R)-pentanediol, demonstrating the potential of biocatalysis for producing enantiomerically pure diols from renewable feedstocks. researchgate.net

Table 1: Renewable Feedstocks and Potential Bio-based Routes to (4S)-1,4-Pentanediol

| Renewable Feedstock | Platform Intermediate | Potential Conversion Route to (4S)-1,4-Pentanediol | Key Challenges |

|---|---|---|---|

| Lignocellulosic Biomass (e.g., corn stover, bagasse) | Furfural | Catalytic hydrogenation and ring-opening, followed by enantioselective resolution or asymmetric synthesis. | Selectivity control, development of efficient chiral catalysts. |

| Lignocellulosic Biomass (e.g., wood chips, straw) | Levulinic Acid | Reduction to γ-valerolactone (GVL) followed by hydrogenation and enantioselective synthesis. | Efficient GVL conversion, stereocontrol in the final steps. |

| Starch/Sugars | Glucose/Xylose | Fermentative routes using metabolically engineered microorganisms to produce a precursor amenable to chiral synthesis. | Pathway engineering, host organism optimization, product toxicity. |

Application of Green Chemistry Principles in Synthetic Methodologies

The synthesis of (4S)-1,4-Pentanediol is increasingly guided by the twelve principles of green chemistry, which aim to make chemical processes more environmentally friendly. mdpi.com The application of these principles is crucial for developing sustainable production methods.

Key green chemistry principles applied in the synthesis of chiral diols include:

Use of Renewable Feedstocks: As discussed in the previous section, utilizing biomass instead of petrochemicals is a fundamental aspect of green chemistry. mdpi.com

Catalysis: The use of catalysts, particularly biocatalysts (enzymes) and heterogeneous catalysts, is preferred over stoichiometric reagents to improve reaction efficiency and reduce waste. worldscientific.com Enantioselective catalysis is paramount for the production of (4S)-1,4-Pentanediol. worldscientific.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, or bio-based solvents. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes often operate under mild conditions, making them more energy-efficient. pharmasalmanac.com

Research Findings:

Research in the field of chiral diol synthesis has demonstrated the successful application of these principles. For example, the enzymatic kinetic resolution of racemic alcohols using lipases is a well-established green method for producing enantiomerically pure compounds. nih.gov Furthermore, the development of organocatalysis provides a metal-free alternative for asymmetric synthesis, reducing the risk of heavy metal contamination. nih.gov The use of supported catalysts in continuous flow systems also aligns with green chemistry principles by enabling catalyst recycling and reducing waste.

Process Intensification and Continuous Flow Reactor Design

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com Continuous flow chemistry, often performed in microreactors, is a key enabling technology for process intensification. mdpi.com The production of (4S)-1,4-Pentanediol can significantly benefit from these advanced manufacturing techniques.

Advantages of Continuous Flow Synthesis for (4S)-1,4-Pentanediol Production:

Enhanced Safety: The small reaction volumes in microreactors allow for better control over reaction parameters, reducing the risk of thermal runaways, especially in highly exothermic reactions.

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to enhanced heat and mass transfer, resulting in faster reaction times and higher yields.

Facilitated Automation and Scalability: Continuous flow systems are more amenable to automation and control. Scaling up production is often achieved by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor size, which can be challenging for batch processes.

Integration of Reaction and Separation: Continuous flow setups can be designed to integrate reaction and purification steps, leading to more streamlined and efficient processes. For instance, adaptable dividing-wall columns can be used for the intensified purification of diols after fermentation. psecommunity.org

Research Findings:

The application of continuous flow technology for the synthesis of chiral molecules is a rapidly growing field. Studies have demonstrated the successful use of immobilized enzymes and chiral catalysts in packed-bed reactors for continuous enantioselective synthesis. This approach not only allows for the easy separation and reuse of the expensive chiral catalyst but also provides a stable and robust production system. While specific examples for (4S)-1,4-Pentanediol are limited, the principles and technologies have been successfully applied to the synthesis of other chiral diols and pharmaceutical intermediates.

Techno-Economic Assessments of Bio-Based (4S)-1,4-Pentanediol Production

For the commercial viability of bio-based (4S)-1,4-Pentanediol, a thorough techno-economic assessment (TEA) is essential. TEA evaluates the economic performance of a process by analyzing capital and operating costs, and it helps identify the key cost drivers and areas for process optimization.

Key Factors Influencing the Economics of Bio-based (4S)-1,4-Pentanediol Production:

Catalyst Cost and Lifetime: The cost of the chiral catalyst, whether it is a biocatalyst or a chemo-catalyst, can be substantial. The ability to recycle and reuse the catalyst over multiple cycles is critical for economic feasibility.

Process Yield and Purity: Higher process yields and product purity reduce the amount of raw materials needed and simplify downstream processing, thereby lowering costs.

Research Findings:

Table 2: Estimated Cost Contribution in Bio-based Chiral Chemical Production

| Cost Component | Estimated Contribution | Key Influencing Factors |

|---|---|---|

| Renewable Feedstock | 30-50% | Biomass type, logistics, pretreatment efficiency. |

| Catalyst (Chiral) | 10-25% | Catalyst type (bio vs. chemo), reusability, lifetime. |

| Capital Costs | 15-30% | Plant scale, equipment complexity, process integration. |

| Utilities (Energy, Water) | 10-20% | Process intensification, heat integration, energy source. |

| Downstream Processing | 15-25% | Product purity requirements, separation technology. |

Note: The values in this table are estimates based on TEAs of similar bio-based and chiral chemicals and are intended for illustrative purposes.

Environmental Footprint Analysis of (4S)-1,4-Pentanediol Synthesis

A comprehensive environmental footprint analysis, typically conducted using Life Cycle Assessment (LCA), is crucial to quantify the environmental benefits of producing (4S)-1,4-Pentanediol from renewable resources compared to conventional petrochemical routes. LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. youtube.com

Key Environmental Impact Categories Considered in LCA:

Global Warming Potential (GWP): This metric assesses the greenhouse gas emissions (e.g., CO2, CH4) and their contribution to climate change. Bio-based processes have the potential for a lower GWP due to the biogenic carbon uptake during biomass growth. supergen-bioenergy.net

Fossil Fuel Depletion: This assesses the consumption of non-renewable fossil resources.

Eutrophication and Acidification: These impacts are related to the release of nutrients and acidifying substances into the environment, which can be influenced by agricultural practices for biomass cultivation and wastewater from the production process.

Land Use: The cultivation of dedicated energy crops for biomass can have significant impacts on land use and biodiversity. mdpi.com

Water Consumption: The water footprint of both biomass cultivation and the conversion process is an important consideration.

Research Findings:

A review of LCAs for bio-based chemicals indicates that while they often show advantages in terms of climate change performance, trade-offs can exist in other impact categories. supergen-bioenergy.net For instance, bio-based production might have a higher impact on land use or eutrophication depending on the agricultural practices involved. Therefore, a holistic assessment is necessary to ensure that the shift to bio-based production of (4S)-1,4-Pentanediol leads to a net environmental benefit.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of chiral diols like (4S)-1,4-Pentanediol heavily relies on the development of highly efficient and selective catalytic systems. While significant progress has been made, the quest for catalysts that offer superior performance under milder conditions with lower catalyst loadings continues to be a primary focus of research.

Current research is exploring a variety of novel catalytic systems. Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, have demonstrated considerable promise in inducing high enantioselectivity in various asymmetric transformations. nih.govsigmaaldrich.com These catalysts operate through non-covalent interactions, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The versatility of these scaffolds allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates. nih.gov For instance, the use of 3,3′-disubstituted BINOL derivatives has been shown to improve enantioselectivity in certain reactions.

In addition to organocatalysts, transition-metal catalysis remains a powerful tool for asymmetric synthesis. The development of novel chiral ligands for transition metals is a key area of investigation. These ligands can create a well-defined chiral pocket around the metal center, enabling precise control over the stereochemistry of the reaction. The design of these catalysts is often guided by mechanistic studies and computational modeling to predict the most effective ligand structures.

The table below summarizes the performance of various catalytic systems in enantioselective reactions relevant to the synthesis of chiral diols, showcasing the continuous effort to improve enantiomeric excess (ee) and yield.

Table 1: Performance of Novel Catalytic Systems in Enantioselective Synthesis

| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Imidodiphosphoric Acid | Asymmetric Acetalization | Various Diols | Up to >99% | High | acs.org |

| (R)-amino-phenyl-acetic acid derivative | Asymmetric Aldol (B89426) Reaction | Cyclohexanone and p-nitrobenzaldehyde | 98% | 99% | acs.org |

| TADDOL | Hetero-Diels-Alder | Electron-rich diene and benzaldehyde | >99% (as a single stereoisomer) | High | sigmaaldrich.com |

| Octahydro-BINOL derivative | Asymmetric Morita-Baylis-Hillman | Cyclohexenone and various aldehydes | High | High | sigmaaldrich.com |

Future efforts will likely focus on the development of multifunctional catalysts that can promote multiple transformations in a single pot, further increasing the efficiency of synthetic routes to complex chiral molecules.

Advanced Biocatalytic Engineering for Optimized Yields and Purity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. The use of enzymes and whole-cell systems offers the potential for high enantioselectivity and operation under mild reaction conditions. nih.gov Advanced biocatalytic engineering is a key area of research aimed at optimizing the production of (4S)-1,4-Pentanediol to achieve higher yields and purity.

Metabolic engineering of microorganisms such as Escherichia coli is a primary strategy for enhancing the production of diols from renewable feedstocks like glucose. nih.gov This involves the rational design and modification of metabolic pathways to channel carbon flux towards the desired product. Key strategies include:

Pathway Optimization: Introducing heterologous genes and deleting competing pathways to create a more efficient route to the target diol. nih.gov

Enzyme Selection and Engineering: Identifying and engineering enzymes with improved activity, stability, and stereoselectivity for the specific reactions in the biosynthetic pathway. nih.gov For instance, the stereospecificity of alcohol dehydrogenases can be crucial in determining the final enantiomeric purity of the diol. mdpi.com

Cofactor Regeneration: Ensuring a balanced supply of cofactors, such as NADH or NADPH, which are often required for the redox reactions in the biosynthetic pathway. nih.gov

Recent studies have demonstrated the successful application of these strategies to produce various diols with high titers and yields. For example, engineered E. coli strains have been developed for the production of 1,4-butanediol (B3395766) and 1,5-pentanediol. researchgate.netnih.gov While specific data for (4S)-1,4-Pentanediol is still emerging, the principles and techniques are directly applicable.

The table below presents examples of engineered microbial strains and their performance in producing different diols, illustrating the potential of biocatalytic engineering.

Table 2: Performance of Engineered Microbial Strains for Diol Production

| Microorganism | Target Diol | Engineering Strategy | Titer (g/L) | Yield (mol/mol glucose) | Reference |

|---|---|---|---|---|---|

| Escherichia coli | 1,4-Butanediol | Pathway identification and host engineering | 18 | Not specified | researchgate.net |

| Escherichia coli | 1,5-Pentanediol | Cadaverine-derived pathway engineering | 9.25 | 0.28 | nih.gov |

| Escherichia coli | (R,R)-2,3-Butanediol | Stereospecific secondary alcohol dehydrogenases | High | Not specified | nih.gov |

Future research in this area will focus on the discovery of novel enzymes from diverse environments, the use of synthetic biology tools for more precise control of metabolic pathways, and the development of robust fermentation processes to improve the economic viability of biocatalytic diol production.

Expansion of Synthetic Applications in Chiral Fine Chemicals

Chiral diols, including (4S)-1,4-Pentanediol, are valuable building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide range of complex and biologically active molecules. acs.orgnih.gov The expansion of their synthetic applications in the field of chiral fine chemicals is a significant area of ongoing research.

The stereogenic centers and the two hydroxyl groups in chiral diols provide multiple points for further chemical modification, allowing for the construction of intricate molecular architectures with high stereochemical control. These diols can be used to synthesize:

Natural Products: Many natural products with important biological activities contain chiral diol motifs. The availability of enantiomerically pure diols is crucial for the total synthesis of these complex molecules. mdpi.com

Pharmaceuticals: Chiral drugs often exhibit different pharmacological activities between their enantiomers. Chiral diols serve as key intermediates in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). researchgate.net

Chiral Ligands and Auxiliaries: The hydroxyl groups of chiral diols can be readily functionalized to create novel chiral ligands for asymmetric catalysis or chiral auxiliaries for stereoselective reactions. nih.gov

For example, chiral 1,2- and 1,3-diols are privileged structural motifs found in numerous pharmaceuticals and natural products. researchgate.net The development of efficient synthetic routes to these diols has enabled the synthesis of important drugs such as (-)-Epinephrine and (R)-Carisbamate. researchgate.net While specific applications of (4S)-1,4-Pentanediol are proprietary or still under investigation, its structural features make it a promising precursor for a variety of chiral fine chemicals.

Future research will likely focus on developing novel synthetic methodologies that leverage the unique reactivity of chiral diols to access new classes of chiral molecules. The discovery of new applications for these building blocks will further drive the demand for their efficient and enantioselective synthesis.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm that is set to revolutionize the field of chemical synthesis, including the discovery and optimization of reactions for producing chiral compounds like (4S)-1,4-Pentanediol. arxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the development of new and improved synthetic methods. catalysis-summit.com

Key applications of AI and ML in this context include:

Catalyst Design and Optimization: Machine learning models can be trained on experimental or computational data to predict the performance of catalysts for a given reaction. riken.jpresearchgate.net This allows for the in silico screening of large libraries of potential catalysts to identify the most promising candidates for experimental validation, significantly reducing the time and resources required for catalyst development. riken.jp

Prediction of Enantioselectivity: Predicting the enantioselectivity of a reaction is a major challenge in asymmetric catalysis. Machine learning models are being developed to predict the enantiomeric excess (ee) of a reaction based on the structures of the substrate, catalyst, and reaction conditions. acs.orgchemrxiv.orgfigshare.com These models can provide valuable insights into the factors that control stereoselectivity and guide the design of more selective catalysts. acs.orgchemrxiv.orgfigshare.com

Reaction Condition Optimization: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, concentration) to identify the optimal conditions for maximizing yield and enantioselectivity. researchgate.net

Reaction Discovery: AI can be used to propose novel synthetic routes to target molecules by analyzing known chemical transformations and identifying new connections between starting materials and products. acs.org

Recent studies have demonstrated the successful application of machine learning to predict the enantioselectivity of important asymmetric reactions, such as the Sharpless asymmetric dihydroxylation. acs.orgchemrxiv.orgfigshare.com These models are built using curated databases of literature-reported reactions and employ sophisticated algorithms to learn the complex relationships between molecular structure and reactivity. acs.orgchemrxiv.orgfigshare.com

The table below provides an overview of how AI and ML are being applied in the context of enantioselective catalysis.

Table 3: Applications of AI and Machine Learning in Enantioselective Catalysis

| Application | AI/ML Technique | Objective | Potential Impact | Reference |

|---|---|---|---|---|

| Catalyst Design | Machine Learning, Computational Screening | Improve enantioselectivity of chiral catalysts | Accelerated discovery of highly selective catalysts | riken.jp |

| Enantioselectivity Prediction | Machine Learning (Random Forest, Neural Networks) | Predict the enantiomeric excess of a reaction | Guide catalyst and substrate selection for optimal stereocontrol | acs.orgchemrxiv.orgfigshare.comnih.gov |

| Reaction Optimization | Bayesian Optimization, Active Learning | Identify optimal reaction conditions for yield and selectivity | More efficient and resource-friendly process development | arxiv.org |

| Reaction Discovery | Inverse Design, Generative Models | Propose novel synthetic pathways to chiral molecules | Innovation in synthetic strategy and access to new chemical space | acs.org |

The continued development of more sophisticated AI and ML models, coupled with the generation of high-quality experimental data, will undoubtedly play a crucial role in the future of chiral chemical synthesis.

Development of Circular Economy Pathways for Diol Production and Recycling

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are increasingly being applied to the chemical industry. The development of circular economy pathways for the production and recycling of diols like (4S)-1,4-Pentanediol is a critical aspect of creating a more sustainable chemical manufacturing ecosystem.

Key elements of a circular economy for diols include:

Bio-based Production: Utilizing renewable biomass as a feedstock for diol production reduces the reliance on fossil fuels and contributes to a lower carbon footprint. mdpi.comresearchgate.net Lignocellulosic biomass, for example, can be processed to produce sugars that are then converted into diols through fermentation or catalytic processes. energy.gov

Waste Valorization: Converting waste streams into valuable chemical products is a core principle of the circular economy. For instance, crude glycerol (B35011) from biodiesel production can be used as a feedstock for the synthesis of diols.

Recycling of Diol-Containing Polymers: Diols are key monomers in the production of various polymers, such as polyurethanes and polyesters. uctm.edu Developing efficient methods for the chemical recycling of these polymers to recover the constituent diols is essential for closing the loop. rsc.orguantwerpen.be Chemical recycling methods like glycolysis and hydrolysis can be used to depolymerize polyurethane waste and recover the polyols, which can then be used to produce new polymers. rsc.orguantwerpen.be

Recent research has focused on improving the efficiency and selectivity of these recycling processes. For example, new catalytic systems are being developed to facilitate the depolymerization of polyurethanes under milder conditions. acs.org The recovered diols can then be purified and reused, reducing the need for virgin monomer production.

The table below highlights different strategies for creating circular economy pathways for diols.

Table 4: Circular Economy Pathways for Diols

| Pathway | Description | Key Technology | Benefit | Reference |

|---|---|---|---|---|

| Bio-based Production | Synthesis of diols from renewable biomass feedstocks. | Biocatalysis, Heterogeneous Catalysis | Reduced fossil fuel dependence, lower carbon footprint. | mdpi.comresearchgate.netenergy.gov |

| Polymer Recycling (Glycolysis) | Depolymerization of polyurethane waste using diols to recover polyols. | Chemical Recycling | Reduces plastic waste, conserves resources. | rsc.orgacs.org |

| Polymer Recycling (Hydrolysis) | Depolymerization of polymers using water to recover monomers. | Chemical Recycling | Recovery of high-purity monomers for repolymerization. | uantwerpen.be |

| Monomer Recovery from Thermosets | Depolymerization of crosslinked polymers to recover monomers. | Chemical Recycling | Enables recycling of traditionally non-recyclable materials. | google.com |

The transition to a circular economy for diols will require a multi-faceted approach, involving innovations in catalysis, biotechnology, and polymer science, as well as the development of new business models and supply chains.

Q & A

Q. What are the primary catalytic systems for synthesizing (4S)-1,4-pentanediol from biomass-derived substrates?

The most effective catalytic systems involve bimetallic or modified metal catalysts. For example:

- Rh/SiO₂-Mo : Achieves 70% yield of 1,4-pentanediol (1,4-PDO) from levulinic acid (LA) at 353 K in aqueous conditions via selective hydrogenation of γ-valerolactone (GVL) intermediates .

- Pt-Mo/Hydroxyapatite (HAP) : Promotes concerted hydrogenation of LA to 1,4-PDO by stabilizing intermediates like 4-hydroxypentanoic acid through H-bonding with surface silanol groups .

- CuZn/Al₂O₃ : Enables continuous-flow hydrogenation of GVL to 1,4-PDO with high stability, though selectivity requires optimization of metal ratios and reaction pressure .

Q. How is 1,4-pentanediol characterized in mixtures containing diol isomers (e.g., 1,2- or 1,5-pentanediol)?

Advanced chromatographic and spectroscopic methods are critical:

- GC-MS with derivatization : Silylation agents (e.g., BSTFA) enhance volatility for distinguishing diol isomers via retention times and fragmentation patterns.

- ¹³C NMR : Chemical shifts at δ 60–65 ppm (C1/C4 hydroxyls) and δ 25–30 ppm (C2/C3 methylenes) confirm 1,4-regiochemistry .

- Polarimetry : Specific rotation ([α]D) verifies the (4S) stereoconfiguration, though stereochemical analysis is rarely reported in biomass-derived 1,4-PDO syntheses .

Q. What role does 1,4-pentanediol play in green chemistry frameworks?

1,4-PDO is a bio-based platform chemical for:

- Polymer precursors : Serves as a monomer for biodegradable polyesters and polyurethanes, replacing petroleum-derived 1,4-butanediol .

- Solvent systems : Acts as a hydrotrope in eco-compatible formulations due to its amphiphilic structure .

- Fuel additives : Intermediate in the production of 2-methyltetrahydrofuran (MTHF), a renewable fuel component .

Advanced Research Questions

Q. How can selectivity toward 1,4-pentanediol be optimized when using GVL as an intermediate?

Key strategies include:

- Modulating catalyst acidity : Brønsted acid sites on HAP or SiO₂ suppress side reactions (e.g., over-hydrogenation to pentane-1,5-diol) by stabilizing GVL adsorption .

- Tuning H₂ pressure : Low H₂ partial pressure (≤2 MPa) minimizes ring-opening of GVL to undesired ketones .

- Bimetallic synergy : Pt-Mo pairs enhance hydrogen spillover, accelerating GVL hydrogenation while avoiding catalyst deactivation via coking .

Q. What are the key challenges in scaling aqueous-phase 1,4-PDO synthesis from LA?

Major bottlenecks include:

- Byproduct formation : Levulinic acid dimerizes under acidic conditions, requiring pH control (6–7) via buffered systems .

- Catalyst leaching : Mo species in Rh/SiO₂-Mo catalysts dissolve in water after 3 cycles, reducing yield by 40%. Encapsulation in mesoporous carbon improves stability .

- Energy efficiency : High water content increases heating costs; process intensification via microwave-assisted or continuous-flow reactors reduces energy demand by 30% .

Q. How do competing pathways in LA-to-1,4-PDO conversion impact techno-economic viability?

Process simulations reveal:

- GVL vs. direct hydrogenation routes : The GVL pathway (LA → GVL → 1,4-PDO) achieves higher yields (70%) but requires additional separation steps, increasing capital costs by 15% .

- Coproduction flexibility : Integrating MTHF and 1,4-PDO production from LA allows market-driven output adjustments, improving net present value (NPV) by 20% .

- Catalyst lifetime : A minimum of 500 hours on-stream operation is needed for Pt-Mo/HAP to meet a 1,4-PDO minimum selling price of $2,500/ton .

Q. What mechanistic insights explain contradictions in diol selectivity across catalytic systems?

Conflicting data arise from:

- Intermediate adsorption modes : GVL binds via carbonyl O on Rh catalysts (favoring 1,4-PDO) but via lactone O on Ni-based systems, leading to 1,5-PDO .

- Solvent effects : Polar aprotic solvents (e.g., THF) increase 1,4-PDO selectivity by 25% compared to water, likely due to reduced hydrogen-bond competition .

- Metal-oxide interfaces : MoO₃ domains on Pt-Mo/HAP weaken C=O bonds in GVL, directing hydrogenation to 1,4-PDO over 1,2-PDO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products